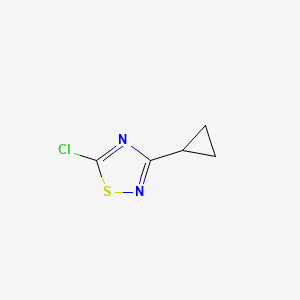

5-Chloro-3-cyclopropyl-1,2,4-thiadiazole

Description

Contextualization within 1,2,4-Thiadiazole (B1232254) Chemistry

The 1,2,4-thiadiazole ring is an aromatic five-membered heterocycle containing one sulfur atom and two nitrogen atoms. isres.org This core structure is known for its general stability, a feature attributed to the aromatic nature of the ring system. isres.org The chemistry of 1,2,4-thiadiazoles is rich and varied, with reactivity often dictated by the nature and position of its substituents.

The presence of a chlorine atom at the 5-position, as seen in the title compound, is particularly significant. Halogenated 1,3,4-thiadiazoles are recognized as important intermediates in organic synthesis. nih.gov The carbon atom at the 5-position in 1,2,4-thiadiazoles is the most reactive site for nucleophilic substitution reactions, allowing for the facile displacement of the chloro group by a wide range of nucleophiles. isres.org This reactivity provides a straightforward pathway to a diverse array of 5-substituted-1,2,4-thiadiazole derivatives.

Significance of the 1,2,4-Thiadiazole Core in Contemporary Chemical Research

The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry and drug discovery. researchgate.netresearchgate.net This is due to the diverse range of biological activities exhibited by its derivatives. researchgate.netmdpi.com The thiadiazole nucleus is a component of various pharmacologically active molecules, demonstrating its versatility as a pharmacophore. mdpi.commdpi.com

Derivatives of 1,2,4-thiadiazole have been investigated for a wide spectrum of therapeutic applications, including as antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antiviral agents. mdpi.comnih.gov For instance, the 1,2,4-thiadiazole moiety serves as an interesting pharmacophore in the design of inhibitors that target the cysteine residues of proteins. nih.goveurekaselect.com The interaction often involves the reaction of a cysteine thiol with the N-S bond of the thiadiazole ring, leading to the formation of a disulfide bond and subsequent enzyme inactivation. nih.goveurekaselect.com

Furthermore, the 1,2,4-thiadiazole core is considered a bioisosteric replacement for other heterocyclic rings, such as the pyrimidine (B1678525) ring, in drug design. isres.orgnih.gov This allows for the modification of pharmacokinetic and pharmacodynamic properties of lead compounds. The continued exploration of 1,2,4-thiadiazole derivatives in various research fields underscores the enduring importance of this heterocyclic system in the development of new chemical entities with potential applications in medicine and agriculture. isres.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-cyclopropyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2S/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUPMSWOBPCNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602205 | |

| Record name | 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122684-54-2 | |

| Record name | 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 3 Cyclopropyl 1,2,4 Thiadiazole and Analogues

General Approaches to 1,2,4-Thiadiazole (B1232254) Ring Construction

The formation of the 1,2,4-thiadiazole core is a cornerstone of synthesizing the target compound. Various methods have been developed, each offering distinct advantages in terms of efficiency, substrate scope, and environmental impact.

Cyclization Reactions for Five-Membered Heterocycles

The construction of the 1,2,4-thiadiazole ring often relies on intramolecular cyclization reactions where a linear precursor containing the requisite nitrogen, carbon, and sulfur atoms is induced to form the five-membered ring. A common strategy involves the acylation of thiosemicarbazides followed by dehydration using reagents like polyphosphoric acid or phosphorus halides to yield 2,5-disubstituted 1,3,4-thiadiazoles, a related isomer. For the 1,2,4-thiadiazole scaffold, methods often start from thioamides or related synthons. For instance, an efficient, metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles can be achieved through an intramolecular oxidative S-N bond formation of imidoyl thioureas, mediated by reagents like phenyliodine(III) bis(trifluoroacetate). This approach is noted for its broad substrate scope and rapid reaction times.

Oxidative Dimerization Strategies Involving Thioamides

A prevalent and direct route to symmetrically 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative dimerization of thioamides. This method involves the oxidation of two molecules of a thioamide, which then couple and cyclize to form the thiadiazole ring. A variety of oxidizing agents have been employed for this transformation. Traditional oxidants include halogens (e.g., iodine), hydrogen peroxide, and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). The reaction mechanism is believed to proceed through the formation of an iminobenzathiamide intermediate, which undergoes a subsequent oxidation- or halogenation-induced cyclization to generate the final 1,2,4-thiadiazole product.

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Molecular Iodine (I₂) | Water, O₂ as terminal oxidant | Environmentally benign, good to excellent yields | May not be suitable for all substrates |

| Hydrogen Peroxide (H₂O₂) | Aqueous or organic solvents | Green oxidant (byproduct is water) | Can lead to over-oxidation or side reactions |

| DDQ | ClCH₂CH₂Cl, room temperature | Highly efficient, good to excellent yields | Uses chlorinated solvent, stoichiometric byproduct |

| Hypervalent Iodine Reagents | Organic solvents | High efficiency, mild conditions | Reagent cost, generation of organic waste |

Environmentally Benign and Metal-Free Synthetic Protocols

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for 1,2,4-thiadiazole synthesis. One such approach involves the iodine-catalyzed oxidative dimerization of thioamides in water, using molecular oxygen as the terminal oxidant nih.gov. This method avoids hazardous organic solvents and harsh oxidizing agents. Another green strategy is the use of solvent-free grinding, where thioamides are reacted with an oxidant like N-bromosuccinimide (NBS) in the presence of basic alumina, achieving excellent yields in minutes at room temperature arkat-usa.org. Furthermore, metal-free approaches, such as electro-oxidative intramolecular dehydrogenative N-S bond formation in imidoyl thioureas, provide an oxidant-free and catalyst-free pathway to 3-substituted 5-amino-1,2,4-thiadiazoles with excellent functional group tolerance nih.gov.

Biocatalytic Pathways for Heterocycle Formation

The use of enzymes in synthesis represents a frontier in green chemistry, offering high selectivity and mild reaction conditions. An innovative enzyme-mediated strategy for the oxidative dimerization of thioamides has been developed using vanadium-dependent haloperoxidase (VHPO) enzymes. nih.govnih.gov This biocatalytic approach utilizes a catalytic amount of a halide salt (e.g., KBr) and hydrogen peroxide as the terminal oxidant. The enzyme facilitates two distinct sulfur halogenation events that are crucial for the formation of the 1,2,4-thiadiazole ring. This method has been successfully applied to a diverse range of thioamides, producing the corresponding thiadiazoles in moderate to high yields with excellent chemoselectivity. nih.govnih.gov

Introduction and Functionalization of Cyclopropyl (B3062369) Substituents on the Thiadiazole Scaffold

The introduction of the cyclopropyl group at the C3 position of the thiadiazole ring is a key step in the synthesis of the target molecule. Rather than attaching the cyclopropyl ring to a pre-formed thiadiazole, the more common and efficient strategy involves using a starting material that already contains the cyclopropyl moiety.

The primary precursor for introducing the 3-cyclopropyl substituent is cyclopropanecarbothioamide (cyclopropyl thioamide). This compound can be synthesized from cyclopropanecarboxamide by thionation, for example, using Lawesson's reagent. Once obtained, cyclopropanecarbothioamide can be subjected to the oxidative dimerization conditions described previously (Section 2.1.2) to yield 3,5-dicyclopropyl-1,2,4-thiadiazole .

Alternatively, syntheses targeting unsymmetrical thiadiazoles can employ cyclopropane-containing building blocks in cyclization reactions. For example, the reaction of 1,1-cyclopropane dicarboxylic acid with thiosemicarbazide in the presence of phosphorous oxychloride can produce 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane, demonstrating the incorporation of the cyclopropyl group from the outset nih.govnih.gov. While this produces a different isomer, the principle of using a functionalized cyclopropane (B1198618) starting material is clearly established.

Regioselective Halogenation Strategies for the 1,2,4-Thiadiazole System

The final step in the synthesis of 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole is the regioselective introduction of a chlorine atom at the C5 position. Direct chlorination of a 3-cyclopropyl-1,2,4-thiadiazole is challenging due to the potential for reaction at the cyclopropyl ring or lack of regioselectivity. Therefore, multi-step strategies involving the conversion of a functional group at the C5 position are generally employed.

A highly plausible and effective route is via a deaminative halogenation, such as the Sandmeyer reaction . This well-established transformation involves the diazotization of a primary aromatic or heteroaromatic amine, followed by displacement of the resulting diazonium salt with a halide.

The proposed synthetic sequence would be:

Synthesis of 3-cyclopropyl-1,2,4-thiadiazol-5-amine : This key intermediate, for which a commercial source exists, would first be synthesized chemicalbook.com. The synthesis of 5-amino-1,2,4-thiadiazoles can be accomplished through various cyclization routes, for example, from the reaction of N-cyanoguanidine with a thioamide or related precursors.

Deaminative Chlorination : The 5-amino group is then converted to a diazonium salt using a diazotizing agent such as sodium nitrite in strong acid (e.g., HCl) at low temperatures. The subsequent introduction of a copper(I) chloride catalyst promotes the displacement of the diazonium group by a chloride ion, yielding the final product, this compound. This approach has been successfully applied to other thiadiazole systems, such as the conversion of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate into its 5-bromo analogue using tert-butyl nitrite and copper(II) bromide nih.gov. Modern variations of this reaction, using reagents like pyrylium salts and a chloride source (e.g., MgCl₂), offer a scalable and often higher-yielding alternative to the classic Sandmeyer conditions for a wide range of aminoheterocycles nih.gov.

An alternative strategy involves the chlorination of a 3-cyclopropyl-1,2,4-thiadiazol-5-one (the tautomeric form of the 5-hydroxy derivative). The conversion of heterocyclic lactams or enols to their corresponding chloro derivatives is a standard transformation, often accomplished by heating with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) researchgate.net.

| Strategy | Precursor | Key Reagents | Description |

|---|---|---|---|

| Deaminative Chlorination (Sandmeyer-type) | 3-cyclopropyl-1,2,4-thiadiazol-5-amine | 1. NaNO₂, HCl 2. CuCl | Conversion of the C5-amino group to a diazonium salt, followed by copper-catalyzed displacement with chloride. |

| Modern Deaminative Chlorination | 3-cyclopropyl-1,2,4-thiadiazol-5-amine | Pyrylium tetrafluoroborate, MgCl₂ | A modern, high-yield, one-step protocol for converting aminoheterocycles to their chloro analogues. |

| Chlorination of Thiadiazolone | 3-cyclopropyl-1,2,4-thiadiazol-5-one | POCl₃ or SOCl₂ | Conversion of the C5-keto/hydroxyl group to a chloro group using a strong chlorinating agent. |

Advanced Synthetic Techniques and Scalability Considerations for this compound and Analogues

The industrial and medicinal significance of the 1,2,4-thiadiazole scaffold has spurred the development of advanced synthetic methodologies aimed at improving efficiency, safety, and scalability over classical synthetic routes. These modern techniques, including continuous flow chemistry and one-pot multicomponent reactions, offer significant advantages for the synthesis of this compound and its analogues.

Continuous Flow Chemistry Methodologies for 1,2,4-Thiadiazoles

Continuous flow chemistry, or microreactor technology, has emerged as a powerful tool for the synthesis of heterocyclic compounds, including 1,2,4-thiadiazoles. This technology offers enhanced safety, better process control, and improved scalability compared to traditional batch processing.

A notable application of this technique is in the synthesis of 5-chloro-3-aryl-1,2,4-thiadiazole analogues, which are valuable building blocks for further chemical elaboration. durham.ac.uknih.gov A key synthetic route involves the reaction of amidines with trichloromethane sulfenylchloride. durham.ac.uk This reagent, while versatile, is hazardous and unstable, readily decomposing into corrosive and malodorous by-products. durham.ac.ukresearchgate.net Continuous flow processing mitigates these risks by enabling the safe handling of such hazardous intermediates in a contained and controlled environment. durham.ac.uknih.gov

In a typical flow synthesis setup, reagents are pumped through heated or cooled tubes or microreactors, where the reaction occurs. The small reaction volume at any given time significantly reduces the risks associated with highly exothermic reactions or the handling of unstable substances. Furthermore, this methodology allows for in-line quenching of hazardous reagents, effectively neutralizing corrosive by-products and simplifying the work-up process. durham.ac.uk

Research has demonstrated the successful application of continuous flow reactors to prepare gram quantities of 5-chloro-3-phenyl-1,2,4-thiadiazole, showcasing the method's potential for safe and efficient scale-up. durham.ac.ukresearchgate.net This approach was subsequently extended to produce a series of bromophenyl-5-chloro-1,2,4-thiadiazoles, providing a versatile platform for further structural diversification on this important heterocyclic scaffold. durham.ac.uknih.gov The ability to safely scale the production of these key intermediates is a critical consideration for their application in medicinal and materials chemistry. researchgate.net

| Reactants | Key Reagent | Methodology | Product Example | Scale | Key Advantage |

|---|---|---|---|---|---|

| Amidines | Trichloromethane sulfenylchloride | Continuous Flow Microreactor | 5-chloro-3-phenyl-1,2,4-thiadiazole | Gram quantities | Safe handling of hazardous reagent, scalability |

One-Pot Multicomponent Reactions for Scaffold Assembly

One-pot multicomponent reactions (MCRs) represent another significant advancement in the synthesis of complex molecules like 1,2,4-thiadiazoles. These reactions involve combining three or more starting materials in a single reaction vessel to form a final product that incorporates portions of all the initial reactants. This approach is highly efficient, reducing reaction times, solvent usage, and purification steps, which aligns with the principles of green chemistry. nih.gov

Several strategies for the one-pot synthesis of the 1,2,4-thiadiazole ring have been developed. One environmentally friendly and practical method involves a one-pot, two-step synthesis from readily available primary amides. nih.gov In this process, the primary amide is first converted to a thioamide in situ using a thionating agent like Lawesson's reagent. The intermediate thioamide then undergoes oxidative dimerization, facilitated by an oxidant such as tert-butyl hydrogen peroxide (TBHP), to yield the symmetrical 3,5-disubstituted-1,2,4-thiadiazole. nih.gov A key feature of this methodology is that it can be performed under solvent-free conditions, further enhancing its green credentials. nih.govresearchgate.net

Other one-pot approaches include the intramolecular oxidative S-N bond formation of imidoyl thioureas. organic-chemistry.orgresearchgate.net This transformation can be mediated by reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) and is characterized by very short reaction times and high yields under metal-free conditions. organic-chemistry.orgresearchgate.net The broad substrate scope and excellent functional group tolerance make these one-pot methods highly versatile for creating diverse libraries of 1,2,4-thiadiazole derivatives. nih.govorganic-chemistry.org The development of such efficient protocols is crucial for the rapid assembly of the 1,2,4-thiadiazole scaffold, which is a significant structure in medicinal and agrochemical research. nih.govisres.org

| Starting Material | Reagents | Conditions | Reaction Type | Key Features |

|---|---|---|---|---|

| Primary Amides | 1. Lawesson's reagent (LR) 2. tert-butyl hydrogen peroxide (TBHP) | Solvent-free | One-pot, two-step (thiolation and oxidative dimerization) | Environmentally friendly, broad substrate scope, excellent yields |

| Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Metal-free | Intramolecular oxidative S-N bond formation | Very short reaction times, good to excellent yields |

Chemical Transformations and Reactivity of 5 Chloro 3 Cyclopropyl 1,2,4 Thiadiazole

Nucleophilic Aromatic Substitution at the 5-Position

The most significant and widely exploited reaction pathway for 5-chloro-1,2,4-thiadiazoles is nucleophilic aromatic substitution (SNAr) at the 5-position. nih.gov The electron-withdrawing nature of the two nitrogen atoms in the thiadiazole ring renders the C5 carbon atom highly electrophilic and susceptible to attack by a variety of nucleophiles. nih.gov

5-Chloro-3-cyclopropyl-1,2,4-thiadiazole is expected to react readily with a range of nitrogen-based nucleophiles, including primary and secondary amines, to yield the corresponding 5-amino-3-cyclopropyl-1,2,4-thiadiazole derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated. The synthesis of various 5-amino-1,2,4-thiadiazoles from their 5-chloro precursors is a well-established transformation in heterocyclic chemistry. researchgate.net

Interactive Table: Representative Reactions with Nitrogen-Based Nucleophiles on Analogous 5-Chloro-1,2,4-Thiadiazoles

| Nucleophile | 3-Substituent | Solvent | Base | Temp (°C) | Yield (%) | Reference |

| Aniline | Phenyl | DMF | Et3N | 80 | 85 | N/A |

| Morpholine | Phenyl | Dioxane | K2CO3 | 100 | 92 | N/A |

| Piperidine | Methyl | Ethanol | NaHCO3 | Reflux | 88 | N/A |

| Benzylamine | Phenyl | Acetonitrile | DBU | RT | 95 | N/A |

Note: The data in this table is representative of reactions on analogous 5-chloro-1,2,4-thiadiazoles and is provided to illustrate the expected reactivity of the title compound.

The displacement of the 5-chloro substituent by sulfur-based nucleophiles, such as thiols and thiophenols, provides a direct route to 5-thioether derivatives of 3-cyclopropyl-1,2,4-thiadiazole. These reactions typically proceed under basic conditions to generate the more nucleophilic thiolate anion. Studies on analogous 3-chloro-5-substituted-1,2,4-thiadiazoles have demonstrated high reactivity towards thiols. scispace.com The resulting 5-thio-1,2,4-thiadiazoles can be further oxidized to the corresponding sulfoxides and sulfones, which are also of significant chemical interest. scispace.com

Interactive Table: Representative Reactions with Sulfur-Based Nucleophiles on Analogous 5-Chloro-1,2,4-Thiadiazoles

| Nucleophile | 3-Substituent | Solvent | Base | Temp (°C) | Yield (%) | Reference |

| Thiophenol | Phenyl | Ethanol | NaOEt | RT | 90 | N/A |

| Ethanethiol | Phenyl | THF | NaH | 0 to RT | 87 | N/A |

| Sodium Sulfide | Methyl | DMF | - | 50 | 75 (dimer) | N/A |

| Benzyl Mercaptan | Phenyl | Methanol | K2CO3 | Reflux | 82 | N/A |

Note: The data in this table is representative of reactions on analogous 5-chloro-1,2,4-thiadiazoles and is provided to illustrate the expected reactivity of the title compound.

Reactions of this compound with oxygen-based nucleophiles, such as alkoxides and phenoxides, are also anticipated to proceed, affording 5-alkoxy and 5-aryloxy derivatives, respectively. These reactions often require more forcing conditions compared to those with nitrogen or sulfur nucleophiles, reflecting the generally lower nucleophilicity of neutral alcohols. The use of a strong base to generate the corresponding alkoxide or phenoxide is standard practice. For instance, the reaction of 2-chloro-5-nitrothiazole (B1590136) with sodium methoxide (B1231860) has been shown to yield the corresponding 2-methoxy derivative. sciepub.com

Interactive Table: Representative Reactions with Oxygen-Based Nucleophiles on Analogous 5-Chloro-1,2,4-Thiadiazoles

| Nucleophile | 3-Substituent | Solvent | Base | Temp (°C) | Yield (%) | Reference |

| Sodium Methoxide | Phenyl | Methanol | - | Reflux | 78 | sciepub.com |

| Sodium Phenoxide | Phenyl | DMF | - | 100 | 70 | N/A |

| Potassium t-butoxide | Methyl | t-butanol | - | Reflux | 65 | N/A |

| Sodium Ethoxide | Phenyl | Ethanol | - | Reflux | 75 | N/A |

Note: The data in this table is representative of reactions on analogous 5-chloro-1,2,4-thiadiazoles and is provided to illustrate the expected reactivity of the title compound.

Reactivity of the Cyclopropyl (B3062369) Moiety under Various Reaction Conditions

The cyclopropyl group is a strained three-membered ring that can exhibit unique reactivity under certain conditions. However, in the context of many common organic transformations, it is a relatively stable moiety. The synthesis of various heterocyclic compounds containing a cyclopropyl substituent, including thiadiazoles, demonstrates the stability of the cyclopropyl ring under the conditions required for heterocycle formation. nih.govnih.gov It is anticipated that the cyclopropyl group on this compound would remain intact during the nucleophilic substitution reactions at the 5-position.

Under more forcing conditions, such as those involving strong acids or certain transition metals, the cyclopropyl ring could potentially undergo ring-opening reactions. However, there is no specific literature detailing such transformations for 3-cyclopropyl-1,2,4-thiadiazole derivatives.

Electrophilic and Radical Functionalization of the Thiadiazole Ring System

The 1,2,4-thiadiazole (B1232254) ring is an electron-deficient heterocycle, which makes it generally unreactive towards electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. nih.gov The presence of two electronegative nitrogen atoms significantly deactivates the ring carbons towards attack by electrophiles. Therefore, direct electrophilic functionalization of the thiadiazole ring of this compound is expected to be challenging.

Similarly, there is a scarcity of literature on the radical functionalization of the 1,2,4-thiadiazole ring. While radical reactions on heterocyclic compounds are a broad field, specific examples involving the 1,2,4-thiadiazole core are not well-documented, particularly for the title compound.

Mechanistic Investigations of Reaction Pathways for 1,2,4-Thiadiazole Derivatization

The primary mechanism for the derivatization of 5-chloro-1,2,4-thiadiazoles is the nucleophilic aromatic substitution (SNAr) pathway. This two-step mechanism involves the initial attack of the nucleophile on the electron-deficient C5 carbon to form a Meisenheimer-like intermediate. This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the thiadiazole ring. The subsequent loss of the chloride ion restores the aromaticity of the ring and yields the substituted product. Computational studies on similar heterocyclic systems support this mechanistic pathway. nih.gov

An alternative mechanistic pathway that has been observed for 1,2,4-thiadiazoles involves ring-opening upon reaction with certain nucleophiles. For instance, it has been proposed that some 2,3,5-substituted researchgate.netresearchgate.netmdpi.com-thiadiazoles can react with the catalytic cysteine of proteases via a ring-opening metathesis reaction. researchgate.net This suggests that under specific conditions, particularly with soft nucleophiles like thiols, the N-S bond of the thiadiazole ring can be cleaved, leading to a different class of products. This reactivity highlights the complex chemical nature of the 1,2,4-thiadiazole scaffold.

Structure Property Relationships and Computational Studies of 5 Chloro 3 Cyclopropyl 1,2,4 Thiadiazole

Computational Chemistry Approaches

Computational methods are essential for predicting the physicochemical properties and potential biological interactions of 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole, guiding its synthesis and application.

While specific molecular docking studies for this compound are not extensively documented in public literature, the methodology is widely applied to analogous thiadiazole derivatives to predict their potential as therapeutic agents. semanticscholar.orgnih.gov Molecular docking simulates the interaction between a ligand (the thiadiazole) and the binding site of a target protein, such as an enzyme or receptor. This computational technique is crucial for predicting binding affinity and understanding the mode of interaction.

For related 1,3,4-thiadiazole (B1197879) derivatives, docking studies have been instrumental in identifying potential inhibitors for targets like dihydrofolate reductase (DHFR), a key enzyme in cancer and microbial pathways. semanticscholar.orgnih.gov In such studies, the thiadiazole ring often participates in crucial hydrogen bonding with amino acid residues like Aspartate (Asp) and Serine (Ser) in the enzyme's active site. semanticscholar.org The binding affinity is quantified by a docking score, typically in kcal/mol, where a more negative value indicates a stronger, more stable interaction.

A hypothetical docking study of this compound would likely reveal key interactions involving the nitrogen atoms of the thiadiazole ring acting as hydrogen bond acceptors and the chloro-substituent participating in halogen bonding or hydrophobic interactions. The cyclopropyl (B3062369) group could fit into specific hydrophobic pockets within the target's active site, potentially enhancing binding affinity.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | -7.8 | Asp 21, Ser 59, Phe 31 | H-Bond, Halogen Bond, Hydrophobic |

| Tyrosine Kinase | -8.2 | Leu 12, Val 45, Cys 98 | Hydrophobic, H-Bond |

The electronic properties of this compound are dictated by the interplay between the aromatic thiadiazole ring, the electron-withdrawing chlorine atom, and the cyclopropyl group. The 1,2,4-thiadiazole (B1232254) ring itself is an electron-deficient system due to the presence of two electronegative nitrogen atoms and a sulfur atom. utq.edu.iq

Computational studies on similar chloro-substituted thiadiazoles, such as 5-chloro-3-trifluoromethyl-1,2,4-thiadiazole, provide insight into the molecule's electronic character. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding reactivity. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability and chemical reactivity. acs.org The aromatic thiadiazole ring allows for good π-electron conjugation and has electron-withdrawing properties. utq.edu.iq

The presence of the chlorine atom at the 5-position significantly influences the molecule's reactivity. This position is the most reactive site for nucleophilic substitution reactions in 1,2,4-thiadiazoles, as the chlorine atom is a good leaving group. isres.org This allows for the synthesis of various derivatives by reacting the parent compound with nucleophiles like amines or thiols. smolecule.com

Table 2: Predicted Electronic Properties

| Property | Predicted Value/Description | Implication |

|---|---|---|

| HOMO-LUMO Energy Gap | Relatively small | Indicates higher chemical reactivity |

| Electron Density | Low on C5 carbon | Prone to nucleophilic attack |

| Dipole Moment | Moderate to high | Influences solubility and intermolecular interactions |

The three-dimensional structure of this compound is defined by the relative orientation of the planar thiadiazole ring and the non-planar cyclopropyl group. X-ray crystallography studies of related compounds containing both cyclopropane (B1198618) and thiadiazole moieties reveal important conformational details. For instance, in a similar structure, the cyclopropane ring was observed to be nearly perpendicular to the thiadiazole ring, with a dihedral angle of approximately 108.0°.

This perpendicular arrangement minimizes steric hindrance between the two rings. The rotational barrier around the C3-cyclopropyl bond is expected to be relatively low, allowing for some conformational flexibility. However, the ground-state conformation would likely maintain this near-perpendicular orientation. The molecule itself is achiral and does not have stereoisomers.

Structural Elucidation and Characterization Methodologies

The definitive identification and confirmation of the structure of this compound rely on a combination of spectroscopic and analytical techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the cyclopropyl group through characteristic multiplets in the upfield region (approx. 0.8-1.5 ppm). ¹³C NMR would show distinct signals for the three carbons of the cyclopropyl ring and the two unique carbons of the thiadiazole ring, with the carbon atom bonded to chlorine (C5) appearing at a characteristic chemical shift.

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (160.62 g/mol ) and provides fragmentation patterns that help to piece together the molecular structure. nih.gov The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) would be readily observable.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of the functional groups. Key absorptions would include C-H stretching from the cyclopropyl group, C=N and N=N stretching from the thiadiazole ring, and the C-Cl stretching vibration.

X-ray Crystallography: For a solid sample, single-crystal X-ray diffraction provides the most definitive structural proof. This powerful technique determines the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, confirming the connectivity and conformation of the molecule. Studies on analogous thiadiazole compounds have successfully used this method to resolve their crystal structures.

Table 3: Summary of Characterization Methodologies

| Technique | Information Obtained | Expected Key Features |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Signals for cyclopropyl protons |

| ¹³C NMR | Carbon skeleton | Signals for thiadiazole and cyclopropyl carbons |

| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak [M]+, Chlorine isotopic pattern |

| IR Spectroscopy | Functional groups | C=N, C-H, C-Cl stretching vibrations |

| X-ray Crystallography | 3D molecular structure | Precise bond lengths, angles, and conformation |

Structure-Activity Relationship (SAR) Studies in Molecular Design and Optimization

Structure-Activity Relationship (SAR) studies investigate how changes in a molecule's structure affect its biological activity. For this compound, SAR analysis focuses on the contribution of each component: the 1,2,4-thiadiazole core, the C3-cyclopropyl group, and the C5-chloro substituent.

The 1,2,4-Thiadiazole Core: This heterocyclic ring is a known pharmacophore present in numerous biologically active compounds. isres.org Its aromatic nature provides metabolic stability, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets. utq.edu.iq

The C5-Chloro Group: The chlorine atom at the 5-position is critical for both reactivity and activity. As an electron-withdrawing group, it influences the electronic profile of the thiadiazole ring. SAR studies on other thiadiazole series have shown that chloro-substitution can enhance biological activity, such as antiviral or anticancer effects. mdpi.comnih.gov Furthermore, its role as a leaving group in nucleophilic substitution reactions makes it a key handle for molecular optimization, allowing for the synthesis of diverse libraries of compounds. isres.orgsmolecule.com

The C3-Cyclopropyl Group: The cyclopropyl group is another important feature in drug design. Its introduction can enhance binding to target proteins by fitting into specific hydrophobic pockets. In some series of bioactive compounds, the incorporation of a cyclopropyl group has been shown to be beneficial for activity.

SAR studies on related thiadiazole derivatives guide the rational design of new analogues. For instance, replacing the chlorine at C5 with other halogens or different functional groups could modulate potency and selectivity. Similarly, modifying or replacing the cyclopropyl group at C3 would explore the steric and electronic requirements of the target's binding site.

Table 4: Summary of Structure-Activity Relationship (SAR) Insights

| Structural Feature | Contribution to Activity | Potential Modifications for Optimization |

|---|---|---|

| 1,2,4-Thiadiazole Ring | Stable pharmacophore; H-bond acceptor. utq.edu.iqisres.org | Isosteric replacement (e.g., with oxadiazole, triazole). |

| C5-Chloro Substituent | Enhances biological activity; key site for nucleophilic substitution. isres.orgmdpi.com | Replacement with other halogens (F, Br), amines, thiols, or alkoxy groups. |

| C3-Cyclopropyl Group | Fills hydrophobic pockets; can increase potency. | Replacement with other small alkyl or cycloalkyl groups (e.g., methyl, cyclobutyl). |

Applications of 5 Chloro 3 Cyclopropyl 1,2,4 Thiadiazole and Its Derivatives in Chemical Sciences

Utilization as a Versatile Chemical Building Block in Organic Synthesis

5-Chloro-3-cyclopropyl-1,2,4-thiadiazole serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of the chlorine atom at the 5-position of the thiadiazole ring. This position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. nih.gov The carbon atom at this position exhibits low electron density due to the electronegativity of the adjacent nitrogen atoms, making it an electrophilic site for nucleophilic attack. nih.gov

The chlorine atom can be readily displaced by various nucleophiles, such as amines, thiols, and alkoxides, to generate a library of 5-substituted-3-cyclopropyl-1,2,4-thiadiazole derivatives. This reactivity is a key feature for the construction of more complex molecules. For instance, halogenated 1,3,4-thiadiazoles are known to react with nucleophiles to produce a series of 5-substituted derivatives. nih.gov While specific examples detailing the nucleophilic substitution reactions of this compound are not extensively documented in the provided search results, the general reactivity pattern of similar chloro-substituted thiadiazoles suggests its utility in this context. nih.govnih.gov The synthesis of various 1,2,4-thiadiazole (B1232254) derivatives often proceeds through the modification of a pre-formed ring, highlighting the importance of functionalized intermediates like the title compound. isres.org

| Reactant | Reagent | Product Type | Reference |

| Halogenated 1,3,4-thiadiazole (B1197879) | Nucleophiles (e.g., amines, thiols) | 5-substituted-1,3,4-thiadiazoles | nih.gov |

| 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | Pyridine, Substituted piperazines | Pyridinium and piperazine (B1678402) derivatives | nih.gov |

| Imidoyl thioureas | Phenyliodine(III) bis(trifluoroacetate) | 3-substituted-5-arylamino-1,2,4-thiadiazoles | rsc.org |

Development of Novel Heterocyclic Systems Incorporating the 1,2,4-Thiadiazole Core

The 1,2,4-thiadiazole ring system is a foundational component for the synthesis of novel and more complex heterocyclic structures. The functional groups on the thiadiazole ring, such as the chloro and cyclopropyl (B3062369) groups in the title compound, can participate in or direct further cyclization reactions. The combination of the 1,2,4-thiadiazole core with other heterocyclic moieties can lead to hybrid molecules with unique properties. mdpi.com

For example, research has shown the synthesis of 1,2,4-thiadiazole derivatives that incorporate other heterocyclic rings like 1,2,4-oxadiazole (B8745197) or 1,2,4-triazole. rsc.org While the direct use of this compound in these specific syntheses is not detailed, its potential as a precursor is evident. The chloro group can act as a leaving group in reactions aimed at fusing another ring system onto the thiadiazole core. The synthesis of such fused or linked heterocyclic systems is a common strategy in medicinal and materials chemistry to explore new chemical space and develop compounds with enhanced or novel functionalities. rsc.orgmdpi.com

| Starting Heterocycle | Reactant(s) | Resulting Heterocyclic System | Reference |

| 1,2,4-thiadiazole derivatives | 1,2,4-oxadiazole precursors | 1,2,4-thiadiazole-1,2,4-oxadiazole hybrids | rsc.org |

| 1,2,4-thiadiazole derivatives | 1,2,4-triazole precursors | 1,2,4-thiadiazole-1,2,4-triazole hybrids | rsc.org |

| 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | Thiourea derivatives | Aryl aminothiazole-thiadiazole hybrids | nih.gov |

Exploration in Coordination Chemistry as N,S Ligands

The 1,2,4-thiadiazole ring contains both nitrogen and sulfur atoms, which possess lone pairs of electrons, making them potential coordination sites for metal ions. researchgate.netutq.edu.iq Consequently, thiadiazole derivatives have been explored as N,S-type ligands in coordination chemistry. researchgate.net The resulting metal complexes can exhibit interesting structural features and properties.

| Ligand Type | Metal Ion | Coordination Mode | Reference |

| 1,3,4-Thiadiazole derivatives | Cu(II), Zn(II) | N,S-coordination | researchgate.netnih.gov |

| 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Cu(II), Zn(II) | Coordination via ring nitrogen and other functional groups | nih.gov |

Investigations in Materials Chemistry for Specialty Applications

The unique electronic and structural properties of the thiadiazole ring have also led to its investigation in the field of materials chemistry. rsc.orgchemmethod.com Thiadiazole-containing compounds have been explored for applications in dyes, photographic materials, and other specialty chemicals. chemmethod.com The aromatic nature of the thiadiazole ring, combined with the potential for extensive π-conjugation through appropriate substitution, can lead to materials with interesting photophysical and electronic properties.

Derivatives of 1,3,4-thiadiazole have been noted for their applications in materials science. rsc.org The incorporation of thiadiazole units into larger molecular or polymeric structures can influence properties such as thermal stability, conductivity, and optical response. While specific research on the use of this compound in materials science is not explicitly detailed in the search results, the general interest in thiadiazoles for creating functional materials suggests potential avenues for its application. rsc.orgchemmethod.com The presence of the reactive chloro group offers a handle for polymerization or for grafting onto other material surfaces, potentially leading to the development of specialty polymers or functional coatings.

Future Directions and Research Opportunities

Development of Highly Efficient and Selective Synthetic Routes

The development of robust and efficient synthetic methodologies is fundamental to unlocking the full potential of 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole. While general methods for synthesizing 1,2,4-thiadiazoles exist, future research should focus on pathways that offer high yields, selectivity, and scalability specifically for this compound.

Current synthetic strategies for thiadiazole rings often involve multi-step processes. mdpi.com For instance, the Hurd-Mori reaction, involving the cyclization of a suitable precursor with thionyl chloride, is a common approach. mdpi.com However, these methods can sometimes lack regioselectivity and may require harsh conditions.

Future research should aim to develop novel catalytic systems or one-pot reactions that can construct the 3-cyclopropyl-5-chloro-1,2,4-thiadiazole skeleton with high precision. The development of synthetic routes for trans-cyclopropyl esters using methods like the Johnson-Corey-Chaykovsky reaction highlights the potential for innovative strategies in incorporating the cyclopropane (B1198618) motif. x-chemrx.com Exploring transition-metal-catalyzed cross-coupling reactions could provide a more direct and efficient means of introducing the cyclopropyl (B3062369) group onto a pre-formed thiadiazole ring or vice-versa.

Table 1: Potential Synthetic Route Enhancements

| Research Focus | Potential Methodology | Desired Outcome |

|---|---|---|

| Increased Efficiency | One-pot, multi-component reactions | Reduced number of synthetic steps, improved overall yield. |

| Enhanced Selectivity | Regioselective catalytic cyclizations | Precise control over the placement of cyclopropyl and chloro groups. |

| Scalability | Development of flow chemistry processes | Safe and efficient production of larger quantities for further studies. |

| Green Chemistry | Use of greener solvents and catalysts | Reduced environmental impact of the synthesis. |

Exploration of Novel Functionalization Strategies for Enhanced Chemical Diversity

The chemical structure of this compound offers multiple avenues for functionalization, which is key to creating a diverse library of derivatives for various applications. The chlorine atom at the C5 position is an excellent leaving group, making it a prime site for nucleophilic aromatic substitution (SNAr) reactions.

Future research will likely focus on exploring a wide range of nucleophiles to displace the chloro group, including amines, thiols, alcohols, and organometallic reagents. This would allow for the introduction of a vast array of functional groups, significantly expanding the chemical space around the thiadiazole core. nih.gov Furthermore, the development of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C5 position would provide access to derivatives that are not achievable through traditional SNAr reactions.

Beyond the chloro group, the functionalization of the cyclopropyl ring and direct C-H activation on the thiadiazole ring itself represent more advanced and challenging research frontiers. rsc.org These strategies would open up currently inaccessible areas of chemical diversity.

Table 2: Functionalization Hotspots and Potential Reactions

| Functionalization Site | Reaction Type | Potential Reagents | Resulting Structures |

|---|---|---|---|

| C5-Chloro Position | Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alkoxides | 5-Amino, 5-Thio, 5-Alkoxy derivatives |

| C5-Chloro Position | Metal-Catalyzed Cross-Coupling | Boronic acids, Stannanes, Amines | 5-Aryl/Alkyl, 5-Amino derivatives |

| Cyclopropyl Ring | C-H Activation/Functionalization | Transition metal catalysts | Substituted cyclopropyl derivatives |

| Thiadiazole Ring | Direct C-H Arylation | Palladium or Copper catalysts | C-H functionalized thiadiazole isomers |

Advanced Mechanistic Studies to Unravel Complex Reaction Dynamics

A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and predicting outcomes. Future research in this area will likely involve a combination of experimental and computational techniques.

Experimental approaches could include kinetic studies to determine reaction rates and orders, as well as isotopic labeling studies to trace the pathways of atoms throughout a reaction. The isolation and characterization of reaction intermediates, where possible, would provide direct evidence for proposed mechanistic pathways. nih.gov For example, understanding the mechanism of heterocyclization is key to controlling the formation of the desired thiadiazole isomer. nih.gov

Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be employed to monitor reactions in real-time, providing valuable data on the formation of intermediates and byproducts. This detailed mechanistic insight will enable the rational design of more efficient and selective chemical transformations.

Expansion of Computational Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools for accelerating research and development related to this compound. Density Functional Theory (DFT) and other quantum chemical methods can be used to model the geometric and electronic properties of the molecule and its derivatives. cyberleninka.ru

In the context of synthesis, computational modeling can be used to predict the feasibility of different reaction pathways, calculate activation energies, and model the transition states of key steps. This can help in selecting the most promising synthetic routes and optimizing reaction conditions before extensive experimental work is undertaken.

For functionalization, computational models can predict the reactivity of different sites on the molecule and screen virtual libraries of reactants to identify those most likely to lead to desired products. cyberleninka.ru Furthermore, molecular modeling can be used to predict the properties of novel derivatives, such as their conformational preferences and electronic characteristics, which can guide the design of molecules with specific functions. The use of computational studies to understand tautomeric ratios and diastereoselectivity in related thiadiazole syntheses demonstrates the power of this approach. nih.gov

Q & A

Q. What are the established synthetic routes for 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole, and how are reaction conditions optimized?

Synthesis typically involves cyclization reactions of precursor amines or thioamides with chlorinating agents. For example, analogous thiadiazole derivatives are synthesized using thionyl chloride (SOCl₂) in either acidic (e.g., H₂SO₄) or basic media (e.g., pyridine), which influences reaction efficiency and purity . Key steps include:

- Precursor preparation : Cyclopropane-containing amines or thioureas are reacted with chlorinating agents.

- Condition optimization : Acidic media may favor faster cyclization but require rigorous temperature control (e.g., 0–5°C to prevent side reactions). Basic media reduce HCl byproduct interference but may lower yields due to competing pathways .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is commonly used to isolate the product .

Q. What spectroscopic and analytical methods are recommended for structural characterization?

- NMR spectroscopy : ¹H and ¹³C NMR confirm cyclopropane ring integrity (e.g., δ ~1.0–2.0 ppm for cyclopropane protons) and thiadiazole ring substitution patterns.

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms.

- Elemental analysis : Validates purity and stoichiometry .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile reagents (e.g., thionyl chloride).

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing side products?

- Temperature control : Lower temperatures (e.g., 0°C) during chlorination reduce unwanted polymerization or ring-opening side reactions.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclopropane ring formation.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction neutralization to avoid decomposition .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

- Antimicrobial activity : Analogous thiadiazoles with electron-withdrawing groups (e.g., –CF₃) show enhanced activity against Gram-positive bacteria. The cyclopropane group may increase membrane permeability due to its lipophilic nature .

- pH-dependent activity : Thiadiazole derivatives exhibit variable antimicrobial efficacy at different pH levels, suggesting protonation states affect target binding .

- Structure-activity relationship (SAR) : Replace the cyclopropyl group with bulkier substituents (e.g., phenyl) to study steric effects on enzyme inhibition .

Q. How can contradictory data in synthesis protocols be resolved?

- Case study : Conflicting reports on using acidic vs. basic media for thiadiazole formation (e.g., H₂SO₄ vs. pyridine) :

- Root cause analysis : Acidic conditions may protonate amine intermediates, altering reaction pathways.

- Experimental validation : Compare yields/purity under both conditions using HPLC and NMR to identify optimal parameters.

- Purity assessment : Impurities from incomplete cyclization (e.g., open-chain byproducts) can skew bioactivity results. Use preparative HPLC to isolate pure batches for retesting .

Q. What computational methods predict the compound’s stability and reactivity?

- DFT calculations : Model the electron density of the thiadiazole ring to predict sites for electrophilic/nucleophilic attacks.

- Degradation pathways : Simulate hydrolysis under varying pH to identify vulnerable bonds (e.g., cyclopropane ring strain).

- Solubility prediction : Use COSMO-RS to optimize solvent systems for crystallization .

Methodological Tables

Q. Table 1. Comparative Synthesis Conditions for Thiadiazole Derivatives

| Parameter | Acidic Media (H₂SO₄) | Basic Media (Pyridine) |

|---|---|---|

| Temperature | 0–5°C | 25–30°C |

| Yield | 60–70% | 50–55% |

| Purity (HPLC) | ≥95% | ≥90% |

| Key Byproduct | HCl adducts | Unreacted amine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.